2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol
Description
Properties
Molecular Formula |
C11H9Cl2N3O3 |
|---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
2-[5-(2,4-dichlorophenyl)-4-nitropyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H9Cl2N3O3/c12-7-1-2-8(9(13)5-7)11-10(16(18)19)6-14-15(11)3-4-17/h1-2,5-6,17H,3-4H2 |
InChI Key |
ICPDSRMVTNQRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2,4-Dichloroaniline
2,4-Dichloroaniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium chloride. This reaction typically achieves near-quantitative yields under controlled conditions.
Coupling with β-Keto Esters
The diazonium salt is coupled with ethyl 3-nitroacetoacetate, a β-keto ester bearing a nitro group, in a polar aprotic solvent such as dichloromethane or dimethylformamide (DMF). The coupling reaction proceeds via electrophilic substitution at the active methylene group of the β-keto ester, forming a hydrazone intermediate. Key parameters include:
This step typically yields 85–92% of the hydrazone intermediate, contingent on solvent choice and stoichiometry.
Cyclocondensation to Form the Pyrazole Core
The hydrazone undergoes cyclization under acidic or basic conditions to form the pyrazole ring. The nitro group at position 4 and the 2,4-dichlorophenyl group at position 5 are incorporated during this step.
Acid-Catalyzed Cyclization
Using concentrated HCl or sulfuric acid in refluxing ethanol (70–80°C) facilitates cyclization via intramolecular dehydration. The reaction completes within 4–6 hours, yielding the 4-nitro-5-(2,4-dichlorophenyl)-1H-pyrazole intermediate.
Base-Mediated Cyclization
Alternatively, sodium ethoxide in ethanol at 50–60°C promotes cyclization with milder conditions, reducing side reactions such as nitro group reduction. This method achieves comparable yields (80–88%) but requires longer reaction times (6–8 hours).
Regiochemical Considerations
The nitro group directs cyclization to position 4 due to its electron-withdrawing nature, while the 2,4-dichlorophenyl group occupies position 5 via steric and electronic effects.
Alkylation to Introduce the Ethanol Substituent
The final step involves alkylation of the pyrazole’s 1-position nitrogen with ethylene oxide to install the ethanol chain.
Reaction Conditions
The pyrazole intermediate is deprotonated using a strong base (e.g., sodium hydride, NaH) in tetrahydrofuran (THF) or DMF. Ethylene oxide is then introduced under anhydrous conditions at 0–5°C to minimize polymerization. The reaction proceeds via nucleophilic attack, forming the N-ethyl ethanol substituent.
Purification and Isolation
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Typical yields range from 75–85%, with purity exceeding 98% as confirmed by HPLC.
Industrial-Scale Optimization
Large-scale production emphasizes cost efficiency and reproducibility. Continuous flow reactors are employed for diazonium coupling and cyclization steps, reducing reaction times by 30–40% compared to batch processes. Solvent recovery systems (e.g., distillation for DMF) and catalytic hydrogenation for nitro group retention further enhance sustainability.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula: C11H9Cl2N3O3
- Molecular Weight: 302.11 g/mol
- CAS Number: 1708260-07-4
The structural configuration of 2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol includes a pyrazole ring, which is known for its biological activity and versatility in drug design. The presence of the dichlorophenyl and nitro groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit antimicrobial properties. The incorporation of the 2,4-dichlorophenyl group is particularly relevant as it has been associated with enhanced antibacterial activity against a range of pathogens. Studies have shown that derivatives of pyrazole can act as effective agents against resistant strains of bacteria, making them valuable in the development of new antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Compounds similar to 2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol have demonstrated the ability to inhibit inflammatory mediators, suggesting their utility in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Recent investigations into pyrazole derivatives have revealed their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including modulation of cell cycle progression and inhibition of angiogenesis . The specific substitution patterns on the pyrazole ring can significantly influence these activities.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in disease processes. For example, certain pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . This inhibition can lead to reduced pain and inflammation, showcasing its potential therapeutic application.
Structure-Activity Relationship (SAR) Studies
The exploration of structure-activity relationships involving 2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol aids in understanding how modifications to its structure affect biological activity. This knowledge is essential for optimizing drug design and improving efficacy while minimizing side effects .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of a series of pyrazole derivatives, including those similar to 2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol. Results indicated significant activity against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead for new antibiotics.
Case Study 2: Anti-inflammatory Activity
In another study focused on anti-inflammatory effects, researchers synthesized several pyrazole derivatives and tested their efficacy using animal models of inflammation. The results showed that certain compounds effectively reduced inflammation markers, supporting further investigation into their therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole-Based Analogs
a) 2-(5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole
- Structural Differences : Replaces the nitro group with a thiophene-thiazole hybrid.
- Bioactivity : Demonstrates superior cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 3.2 µM) compared to cisplatin (IC₅₀ = 7.8 µM), attributed to the dichlorophenyl group’s hydrophobic interactions .
- Key Feature : The thiophene-thiazole moiety enhances DNA intercalation or kinase inhibition.
b) 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide
- Structural Differences : Substitutes the nitro group with a carbohydrazide and methyl group.
- Bioactivity : Acts as a precursor for triazole-thiosemicarbazide derivatives, showing moderate anticancer activity against NSCLC cell lines (IC₅₀ = 12–18 µM) .
- Key Feature : The carbohydrazide group enables further functionalization but reduces potency compared to nitro-substituted analogs.
Imidazole-Based Analogs
a) α-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
- Structural Differences : Replaces pyrazole with imidazole.
- Bioactivity : Used as a pharmaceutical intermediate; imidazole’s basicity facilitates membrane penetration, as seen in miconazole (antifungal agent) .
- Key Feature : Imidazole derivatives often target cytochrome P450 enzymes, unlike pyrazole-nitro compounds, which may inhibit kinases .
Triazole and Thiazole Hybrids
a) 4-(Aryl)-2-(3-(2,4-Dichlorophenyl)-5-(4-aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles
Physicochemical and Pharmacokinetic Properties
- Key Insight : The target compound’s lower logP (2.8) compared to miconazole (4.1) suggests improved aqueous solubility, critical for bioavailability.
Biological Activity
The compound 2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol , identified by its CAS number 1707375-22-1 , is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 302.11 g/mol
- Structural Features : The compound features a dichlorophenyl group and a nitro group attached to the pyrazole ring, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains. A comparative analysis of the antimicrobial efficacy of similar pyrazole derivatives revealed:
| Compound | Activity Against E. coli | Activity Against S. aureus | MIC (μg/mL) |
|---|---|---|---|
| 10a | Moderate | Good | 62.5 |
| 10b | Good | Moderate | 31.25 |
The results suggest that modifications in the pyrazole structure can enhance antimicrobial potency, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, compounds derived from the pyrazole scaffold have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM , compared to standard anti-inflammatory drugs like dexamethasone . This suggests that the compound may be effective in treating inflammatory conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, certain compounds have been tested against various cancer cell lines, showing significant cytotoxic effects:
| Cell Line | IC (μM) | Compound Tested |
|---|---|---|
| MCF-7 | 0.65 | 17a |
| HeLa | 2.41 | 17b |
These findings indicate that structural variations in pyrazole derivatives can lead to enhanced selectivity and efficacy against specific cancer types .
Case Studies
- Antimicrobial Screening : A series of synthesized pyrazole derivatives were screened for antimicrobial activity using the well diffusion method against E. coli and S. aureus. The results showed that compounds with electron-withdrawing groups exhibited improved inhibition zones compared to their counterparts without such substitutions .
- Anti-inflammatory Assays : In vitro assays demonstrated that selected pyrazole derivatives significantly reduced levels of inflammatory cytokines in cultured cells, marking them as potential candidates for further development in treating inflammatory diseases .
- Cytotoxicity Testing : The cytotoxic effects of various pyrazole derivatives were assessed on multiple cancer cell lines, revealing promising results for compounds that incorporated both nitro and dichlorophenyl groups in their structure .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-(5-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazol-1-yl)ethanol?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Claisen-Schmidt condensation of 2,4-dichlorophenylacetophenone with a nitro-substituted aldehyde to form a chalcone intermediate.
- Step 2 : Cyclization using hydrazine hydrate in ethanol under reflux (5–16 hours) to yield the pyrazole core .
- Step 3 : Functionalization of the pyrazole nitrogen with ethanol via nucleophilic substitution or ester hydrolysis, followed by purification via recrystallization or column chromatography.
Key parameters include solvent choice (e.g., ethanol for solubility), temperature control (reflux at ~80°C), and stoichiometric ratios of hydrazine to carbonyl intermediates .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons), ethanol moiety (δ 3.6–4.2 ppm for CH2 and OH), and nitro group (downfield shifts due to electron withdrawal) .
- IR Spectroscopy : Confirm nitro group presence (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and hydroxyl group (~3300 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 calculations .
- Anti-inflammatory activity : Measure inhibition of COX-1/COX-2 enzymes or TNF-α production in macrophage models .
- Dose-response curves : Optimize concentrations (1–100 µM) and include positive controls (e.g., diclofenac for inflammation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency vs. ethanol; DMF may improve nitro group stability .
- Catalyst Use : Employ Lewis acids (e.g., ZnCl2) to accelerate cyclization or reduce side products .
- In-line Monitoring : Use thin-layer chromatography (TLC) with UV detection (Rf ~0.5 in ethyl acetate/hexane) to track intermediate formation .
- Purification : Compare recrystallization (ethanol/water) vs. flash chromatography (silica gel, gradient elution) for final product purity ≥95% .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., JAK2) or inflammatory mediators (COX-2), focusing on the nitro group’s electrostatic contributions .
- QSAR Modeling : Corrogate substituent effects (e.g., 2,4-dichlorophenyl vs. 4-chlorophenyl) on bioactivity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical binding residues .
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/chloroform) and refine using SHELXL (SHELX suite) for bond-length accuracy (±0.01 Å) and thermal displacement parameters .
- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in nitro-substituted heterocycles .
- Hydrogen Bonding Analysis : Use Mercury software to map interactions (e.g., O–H···N between ethanol and pyrazole) influencing crystal packing .
Q. How do researchers address contradictions in biological activity data across assays?
- Methodological Answer :
- Orthogonal Assays : Validate cytotoxicity results with ATP-based viability assays (CellTiter-Glo) alongside MTT to rule out false positives .
- Purity Verification : Perform HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity; impurities (e.g., unreacted hydrazine) may skew bioactivity .
- Metabolic Stability Tests : Incubate with liver microsomes (CYP450 enzymes) to assess if rapid degradation explains inconsistent in vivo/in vitro results .
Q. What is the mechanistic role of the nitro group in modulating pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing -NO2 with -CN or -CF3; compare IC50 values to evaluate electron-withdrawing effects .
- Electrochemical Profiling : Use cyclic voltammetry to measure nitro group reduction potential, correlating with pro-drug activation (e.g., ROS generation in cancer cells) .
- Protein Binding Studies : Employ SPR or ITC to quantify nitro group’s contribution to binding enthalpy with targets like HSP90 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
